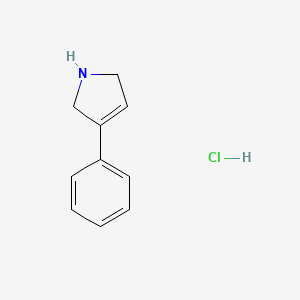

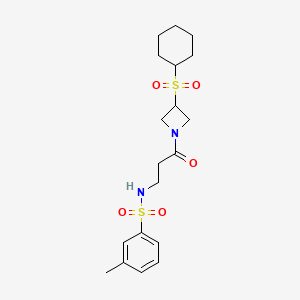

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide, also known as CES, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.

Scientific Research Applications

Anti-HIV and Antifungal Activities

A series of novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and evaluated for their anti-HIV and antifungal activities. These compounds demonstrated significant biological activity, suggesting the potential of benzenesulfonamide derivatives in the development of new therapeutic agents for treating HIV and fungal infections (Zareef et al., 2007).

Rhodium-Catalyzed Cyanation

The rhodium-catalyzed cyanation of C(sp2)-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent has been achieved. This methodology highlights the utility of benzenesulfonamide derivatives in facilitating cyanation reactions, which are pivotal in organic synthesis and pharmaceutical development (Chaitanya & Anbarasan, 2015).

Anticancer Effects

New dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cells. These compounds also exhibited carbonic anhydrase inhibitory effects on human isoenzymes, demonstrating their potential as anticancer drug candidates (Gul et al., 2018).

Crystal Structural Studies

The crystal structures of benzenesulfonamide derivatives have been analyzed to understand the supramolecular architecture influenced by various interactions. Such studies are essential for the rational design of new compounds with desired physical and chemical properties (Rodrigues et al., 2015).

Enzyme Inhibition Studies

Newly synthesized N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their enzyme inhibition potential, demonstrating significant inhibitory activity against acetylcholinesterase and α-glucosidase. These findings underscore the role of benzenesulfonamide derivatives in the discovery of new enzyme inhibitors for therapeutic applications (Riaz, 2020).

properties

IUPAC Name |

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-3-20-14-8-6-13(7-9-14)17(2)21(18,19)15-10-4-12(16)5-11-15/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSWZSHSAMSVBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2372441.png)

![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2372442.png)

![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)

![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)

![4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2372458.png)

![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)

![3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2372461.png)

![7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2372462.png)